

Application Notes and Protocols for alpha-D-Glucose-1-Phosphate Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *alpha-D-glucose-1-phosphate*

Cat. No.: *B1580777*

[Get Quote](#)

Authored by: Gemini AI

Publication Date: December 21, 2025

Abstract

This document provides detailed application notes and protocols for the preparation and use of **alpha-D-glucose-1-phosphate** (α -G1P) solutions in a research setting. It is intended for researchers, scientists, and drug development professionals. These guidelines cover the physicochemical properties, preparation of stable aqueous solutions, storage conditions, and a standard protocol for an enzymatic assay involving α -G1P. All quantitative data are summarized in tables for clarity, and key processes are illustrated with diagrams generated using Graphviz.

Introduction

Alpha-D-glucose-1-phosphate, also known as Cori ester, is a pivotal intermediate in carbohydrate metabolism.^{[1][2]} It plays a central role in both the breakdown of glycogen (glycogenolysis) and its synthesis (glycogenesis).^{[2][3]} In glycogenolysis, glycogen phosphorylase cleaves glycogen to produce G1P.^{[2][3]} For utilization in glycolysis, G1P is converted to glucose-6-phosphate (G6P) by the enzyme phosphoglucomutase.^{[1][3]} Conversely, in glycogenesis, G1P reacts with UTP to form UDP-glucose, the activated precursor for glycogen synthesis.^{[2][3]} The accurate preparation of G1P solutions is critical for studying these pathways, screening for potential therapeutic agents, and performing enzyme kinetic analyses.

Physicochemical Properties and Storage

The disodium salt tetrahydrate is a common commercially available form of α -G1P.^{[4][5]} Proper storage of both the solid compound and its solutions is crucial to prevent degradation. G1P is known to be unstable in solution at room temperature, where it can hydrolyze into glucose and phosphoric acid.^[6]

Table 1: Physicochemical Data for α -D-Glucose-1-Phosphate Disodium Salt Tetrahydrate

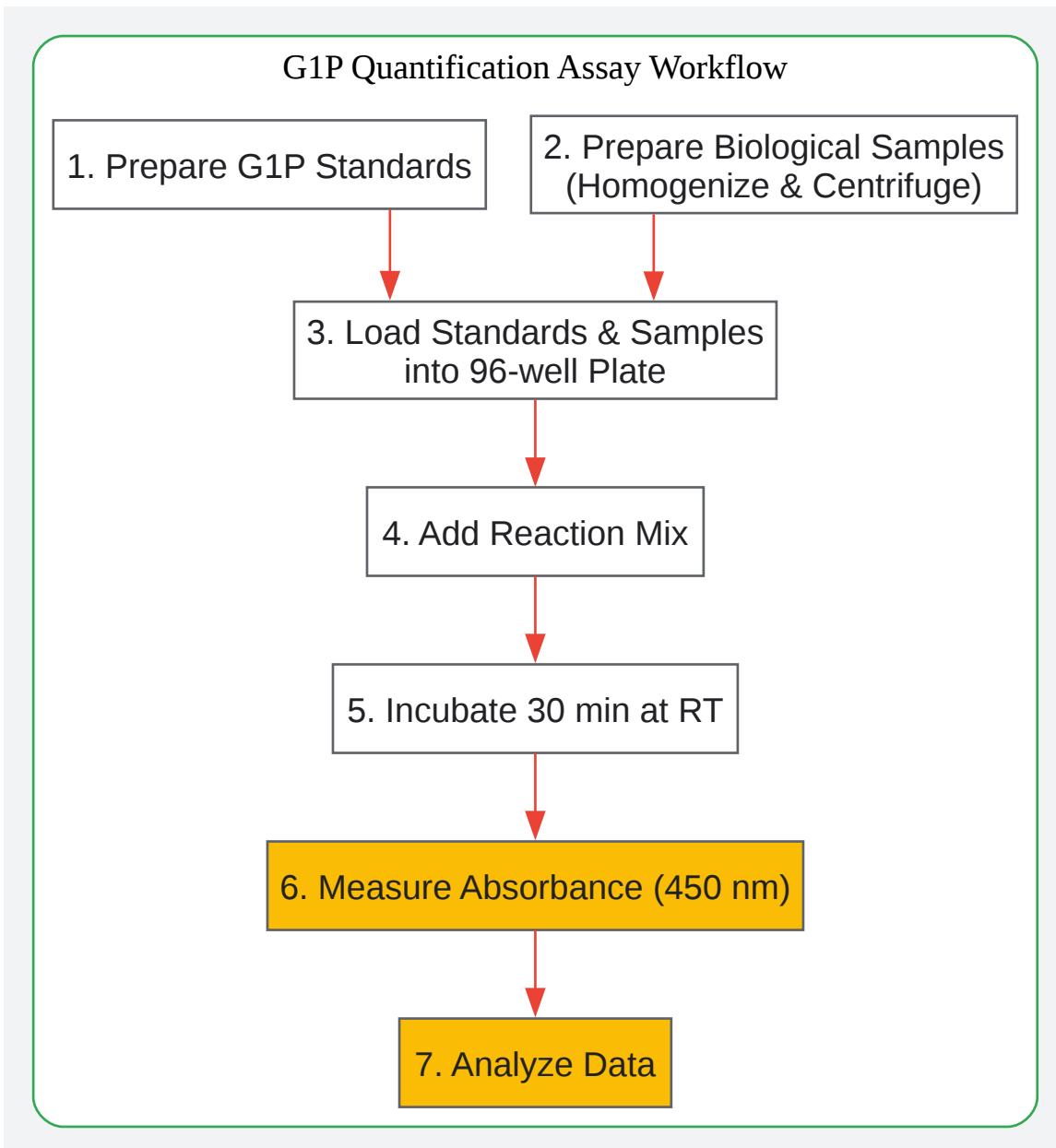
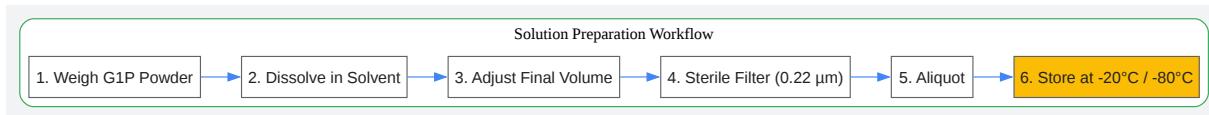
Property	Value	Source
Molecular Formula	$C_6H_{11}O_9PNa_2 \cdot 4H_2O$	[3]
Molecular Weight	376.2 g/mol	[3]
CAS Number	150399-99-8	[3]
Appearance	White powder	
Solubility (Water)	50 mg/mL	
Solubility (PBS, pH 7.2)	10 mg/mL	[3][7]

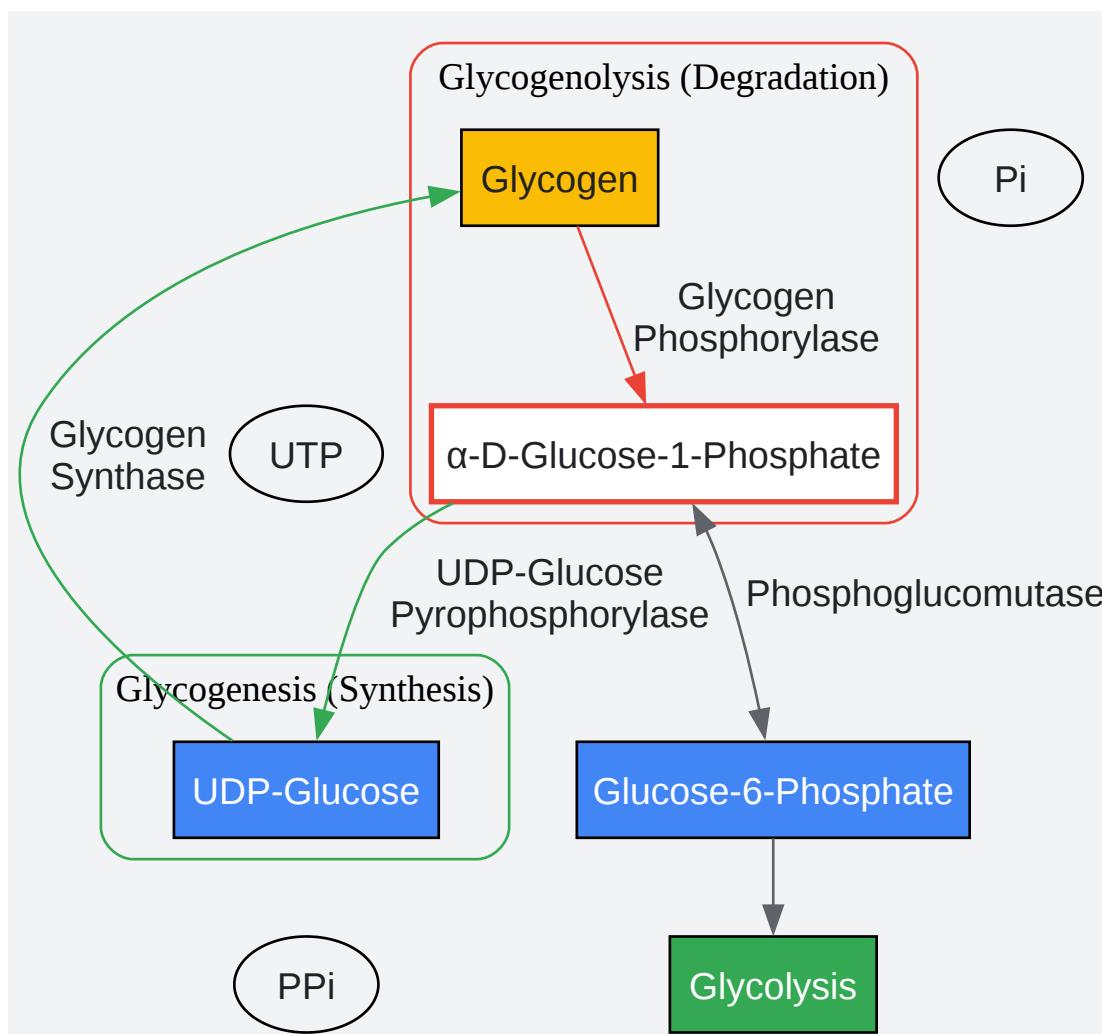
Table 2: Recommended Storage Conditions

Form	Temperature	Duration	Notes	Source
Powder	-20°C	≥ 4 years	Keep tightly closed and away from moisture.	[3][7]
Stock Solution	-80°C	Up to 6 months	Sealed storage, away from moisture.	[8]
Stock Solution	-20°C	Up to 1 month	Sealed storage, away from moisture. Avoid repeated freeze-thaw cycles.	[8][9]
Working Solution	4°C	Up to 24 hours	Prepare immediately before use if possible.	[6]

Protocols for Solution Preparation

This section provides a detailed protocol for preparing a sterile 100 mM stock solution of α -G1P.



Materials


- **alpha-D-Glucose-1-phosphate** disodium salt tetrahydrate (MW: 376.2 g/mol)
- Nuclease-free water or desired buffer (e.g., PBS, Glycylglycine)
- Sterile conical tubes
- 0.22 μ m sterile syringe filter

Procedure: Preparation of 100 mM Stock Solution

- Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass:

- Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
- Mass = $0.1 \text{ mol/L} \times 0.01 \text{ L} \times 376.2 \text{ g/mol} = 0.3762 \text{ g}$ (or 376.2 mg)
- Weighing: Accurately weigh 376.2 mg of α -G1P powder and transfer it to a 50 mL sterile conical tube.
- Dissolution: Add approximately 8 mL of nuclease-free water or desired buffer to the tube. Mix by vortexing or pipetting until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.^[7]
- Volume Adjustment: Adjust the final volume to 10 mL with the same solvent.
- Sterilization: Sterilize the solution by passing it through a 0.22 μm syringe filter into a new sterile tube.^[8] This is particularly important for cell-based assays or long-term storage.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.^{[1][9]} Store the aliquots at -20°C for up to one month or at -80°C for up to six months.^[8]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Glucose 1-phosphate - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]

- 4. alpha-D-Glucose-1-phosphate disodium salt tetrahydrate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. alpha-D-Glucose-1-phosphate disodium salt tetrahydrate, 98% 5 g | Request for Quote [thermofisher.com]
- 6. sserc.org.uk [sserc.org.uk]
- 7. α -D-Glucose-1-phosphate (sodium salt hydrate) | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abcam.cn [abcam.cn]
- To cite this document: BenchChem. [Application Notes and Protocols for alpha-D-Glucose-1-Phosphate Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1580777#preparation-of-alpha-d-glucose-1-phosphate-solutions-for-experiments>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com